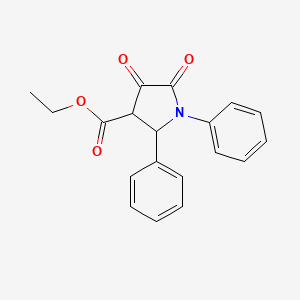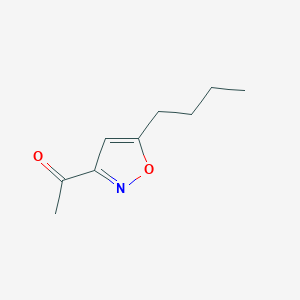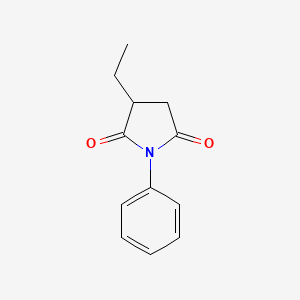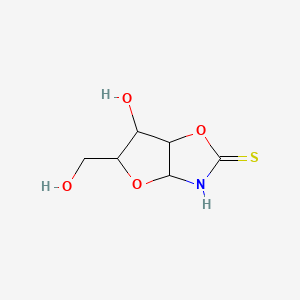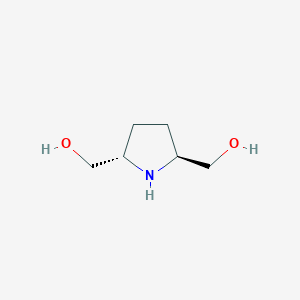
(2R,5R)-Pyrrolidine-2,5-diyldimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxymethyl groups attached to a pyrrolidine ring, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol typically involves the reduction of corresponding pyrrolidine derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of pyrrolidine derivatives in large-scale operations .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-Pyrrolidine-2,5-diyldimethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: More reduced pyrrolidine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-Pyrrolidine-2,5-diyldimethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (2R,5R)-Pyrrolidine-2,5-diyldimethanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the functional groups present and the specific biological context . The compound’s hydroxymethyl groups play a crucial role in its binding affinity and reactivity with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-2,5-Diphenylpyrrolidine: Similar in structure but with phenyl groups instead of hydroxymethyl groups.
(2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: Another chiral compound with different functional groups.
(2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine: Similar in having hydroxymethyl groups but with additional hydroxyl groups.
Uniqueness
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is unique due to its specific stereochemistry and the presence of two hydroxymethyl groups, which confer distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[(2S,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
ITNFYTQOVXXQNN-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@H](N[C@@H]1CO)CO |
Kanonische SMILES |
C1CC(NC1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



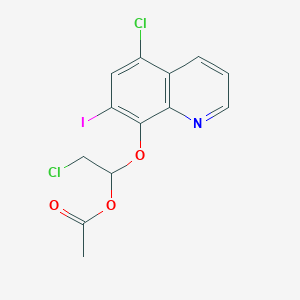



![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)


